molecular formula C16H15NO4 B2850319 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran CAS No. 1023875-60-6

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran

Cat. No. B2850319
CAS RN: 1023875-60-6
M. Wt: 285.299
InChI Key: IZKKSDBAJLZDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran, also known as DNPBF, is a compound that has been studied in various scientific fields due to its unique structure and properties. It has been used in a variety of applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran has been studied extensively in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a model compound for the development of new drugs and for the synthesis of other compounds. Additionally, it has been used as a substrate for enzymatic reactions in biochemistry, and as a ligand in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, it has been shown to bind to certain proteins and receptors in the body, which may be involved in its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran have not been extensively studied, but it has been shown to have some effects on the body. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, and to bind to certain proteins and receptors in the body. Additionally, it has been shown to have some effects on the central nervous system, such as reducing anxiety and increasing alertness.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its unique structure and properties make it a useful tool for studying the mechanisms of action of various compounds. On the other hand, its mechanism of action is still not fully understood, and some of its effects on the body are still unknown.

Future Directions

Potential future directions for the study of 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its potential uses in medicinal chemistry and organic synthesis could be beneficial. Finally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments.

Synthesis Methods

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of 2,3-dihydrobenzofuran with 4-nitrophenol in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product can be purified by column chromatography.

properties

IUPAC Name

2,2-dimethyl-7-(4-nitrophenoxy)-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-16(2)10-11-4-3-5-14(15(11)21-16)20-13-8-6-12(7-9-13)17(18)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKSDBAJLZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.